Dimethyl trans-1,2-cyclopropanedicarboxylate
Overview
Description
Dimethyl trans-1,2-cyclopropanedicarboxylate is an organic compound with the molecular formula C7H10O4. It is a clear, colorless liquid with a density of 1.12 g/cm³ and a boiling point of 101°C at 18 mmHg . This compound is known for its applications in organic synthesis and is used as a building block in the preparation of various chemical products.
Preparation Methods
Dimethyl trans-1,2-cyclopropanedicarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-cyclopropanedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs at room temperature, and the product is purified through distillation .
In industrial settings, the compound can be produced on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as fractional distillation and recrystallization are common in industrial production .
Chemical Reactions Analysis
Dimethyl trans-1,2-cyclopropanedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives depending on the nucleophile used.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield 1,2-cyclopropanedicarboxylic acid.
Scientific Research Applications
Dimethyl trans-1,2-cyclopropanedicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various cyclopropane derivatives, which are important intermediates in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving cyclopropane rings.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those with cyclopropane moieties.
Mechanism of Action
The mechanism of action of dimethyl trans-1,2-cyclopropanedicarboxylate involves its reactivity towards various chemical reagents. The ester groups in the compound are susceptible to nucleophilic attack, leading to the formation of different products depending on the reaction conditions. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, which is a key step in many synthetic pathways .
Comparison with Similar Compounds
Dimethyl trans-1,2-cyclopropanedicarboxylate can be compared with similar compounds such as:
Dimethyl 1,1-cyclopropanedicarboxylate: This compound has a similar structure but with both ester groups attached to the same carbon atom.
Diethyl trans-1,2-cyclopropanedicarboxylate: This compound has ethyl ester groups instead of methyl ester groups.
This compound is unique due to its specific arrangement of ester groups and the presence of a cyclopropane ring, which imparts distinct reactivity and applications in various fields.
Properties
IUPAC Name |
dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVOSZYUSFDYIN-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423928 | |
Record name | Dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
826-35-7 | |
Record name | Dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl trans-1,2-cyclopropanedicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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